(3Z)-3-[2-(4-methoxyphenyl)-2-oxo-ethylidene]-1-methyl-piperazin-2-one (3Z)-3-[2-(4-methoxyphenyl)-2-oxo-ethylidene]-1-methyl-piperazin-2-one
Brand Name: Vulcanchem
CAS No.: 178408-18-9
VCID: VC0222960
InChI: InChI=1S/C14H16N2O3/c1-16-8-7-15-12(14(16)18)9-13(17)10-3-5-11(19-2)6-4-10/h3-6,9,15H,7-8H2,1-2H3/b12-9-
SMILES: CN1CCNC(=CC(=O)C2=CC=C(C=C2)OC)C1=O
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol

(3Z)-3-[2-(4-methoxyphenyl)-2-oxo-ethylidene]-1-methyl-piperazin-2-one

CAS No.: 178408-18-9

Main Products

VCID: VC0222960

Molecular Formula: C14H16N2O3

Molecular Weight: 260.29 g/mol

(3Z)-3-[2-(4-methoxyphenyl)-2-oxo-ethylidene]-1-methyl-piperazin-2-one - 178408-18-9

CAS No. 178408-18-9
Product Name (3Z)-3-[2-(4-methoxyphenyl)-2-oxo-ethylidene]-1-methyl-piperazin-2-one
Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
IUPAC Name (3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1-methylpiperazin-2-one
Standard InChI InChI=1S/C14H16N2O3/c1-16-8-7-15-12(14(16)18)9-13(17)10-3-5-11(19-2)6-4-10/h3-6,9,15H,7-8H2,1-2H3/b12-9-
Standard InChIKey PIQICVQHLFPMGK-XFXZXTDPSA-N
Isomeric SMILES CN1CCN/C(=C\C(=O)C2=CC=C(C=C2)OC)/C1=O
SMILES CN1CCNC(=CC(=O)C2=CC=C(C=C2)OC)C1=O
Canonical SMILES CN1CCNC(=CC(=O)C2=CC=C(C=C2)OC)C1=O
Synonyms (3Z)-3-[2-(4-methoxyphenyl)-2-oxo-ethylidene]-1-methyl-piperazin-2-one
PubChem Compound 6449088
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator